2-bromo-N-(3-chloro-4-methylphenyl)acetamide
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Overview
Description
2-bromo-N-(3-chloro-4-methylphenyl)acetamide is an organic compound with the molecular formula C9H9BrClNO It is a derivative of acetamide, where the hydrogen atom of the amide group is substituted with a 3-chloro-4-methylphenyl group, and the alpha carbon of the acetamide is substituted with a bromine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-(3-chloro-4-methylphenyl)acetamide typically involves the reaction of 3-chloro-4-methylaniline with bromoacetyl bromide. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrogen bromide formed during the reaction. The general reaction scheme is as follows:
- Dissolve 3-chloro-4-methylaniline in an appropriate solvent, such as dichloromethane.
- Add triethylamine to the solution to act as a base.
- Slowly add bromoacetyl bromide to the reaction mixture while maintaining the temperature at around 0-5°C.
- Stir the reaction mixture for several hours at room temperature.
- After completion, the reaction mixture is washed with water and extracted with an organic solvent.
- The organic layer is dried over anhydrous sodium sulfate and concentrated to obtain the crude product.
- Purify the crude product by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods would focus on optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-(3-chloro-4-methylphenyl)acetamide can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: The amide group can be reduced to form amines.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in solvents like dichloromethane.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or borane-tetrahydrofuran (BH3-THF) complex in ether solvents.
Major Products Formed
Nucleophilic substitution: Formation of substituted acetamides.
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of corresponding amines.
Scientific Research Applications
2-bromo-N-(3-chloro-4-methylphenyl)acetamide has several scientific research applications:
Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound can be used to study the effects of halogenated acetamides on biological systems, including their antimicrobial and anticancer activities.
Material Science: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-bromo-N-(3-chloro-4-methylphenyl)acetamide involves its interaction with biological targets, such as enzymes or receptors. The bromine and chlorine atoms in the compound can form halogen bonds with amino acid residues in proteins, affecting their function. Additionally, the amide group can participate in hydrogen bonding, further influencing the compound’s interaction with biological molecules. The exact molecular targets and pathways involved would depend on the specific application and biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-(4-bromo-3-chloro-2-methylphenyl)acetamide
- 2-(4-bromo-2-methylphenoxy)-N-(3-chloro-4-methylphenyl)acetamide
Uniqueness
2-bromo-N-(3-chloro-4-methylphenyl)acetamide is unique due to the specific arrangement of halogen atoms and the methyl group on the phenyl ring. This unique structure can result in distinct chemical and biological properties compared to other similar compounds. For example, the presence of both bromine and chlorine atoms can enhance the compound’s reactivity and potential interactions with biological targets, making it a valuable intermediate in the synthesis of more complex molecules.
Properties
IUPAC Name |
2-bromo-N-(3-chloro-4-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrClNO/c1-6-2-3-7(4-8(6)11)12-9(13)5-10/h2-4H,5H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVGQZOYCOMSLOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CBr)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.53 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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